molecular formula C18H16 B13407831 1,2-Diphenyl-4-methylcyclopentadiene CAS No. 24105-41-7

1,2-Diphenyl-4-methylcyclopentadiene

Cat. No.: B13407831
CAS No.: 24105-41-7
M. Wt: 232.3 g/mol
InChI Key: SFZBACBFFNXMNT-UHFFFAOYSA-N
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Description

1,2-Diphenyl-4-methylcyclopentadiene is an organic compound that belongs to the class of cyclopentadienes It is characterized by the presence of two phenyl groups and a methyl group attached to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-4-methylcyclopentadiene can be achieved through several methods. One common approach involves the reaction of 1,2-diphenylcyclopentadiene with a methylating agent under specific conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired cyclopentadiene ring with the phenyl and methyl substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-4-methylcyclopentadiene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted cyclopentadienes, ketones, quinones, and various hydrocarbon derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Diphenyl-4-methylcyclopentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-4-methylcyclopentadiene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic reactions. These interactions are crucial for its applications in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phenyl and methyl groups, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

24105-41-7

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

(4-methyl-2-phenylcyclopenta-1,3-dien-1-yl)benzene

InChI

InChI=1S/C18H16/c1-14-12-17(15-8-4-2-5-9-15)18(13-14)16-10-6-3-7-11-16/h2-12H,13H2,1H3

InChI Key

SFZBACBFFNXMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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